5-fluoro-3-iodo-1-methyl-1H-indole
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Overview
Description
5-Fluoro-3-iodo-1-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. The presence of fluorine and iodine atoms in the indole ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 5-fluoro-3-iodo-1-methyl-1H-indole typically involves multi-step organic reactions. One common method includes the iodination of 5-fluoro-1-methyl-1H-indole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .
Chemical Reactions Analysis
5-Fluoro-3-iodo-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to remove the iodine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
5-Fluoro-3-iodo-1-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-3-iodo-1-methyl-1H-indole involves its interaction with specific molecular targets. The fluorine and iodine atoms enhance its binding affinity to certain enzymes and receptors, potentially leading to biological effects such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 5-fluoro-3-iodo-1-methyl-1H-indole include:
5-Fluoroindole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodoindole: Lacks the fluorine atom, which may reduce its biological activity.
1-Methylindole: Lacks both fluorine and iodine atoms, making it less versatile in chemical synthesis.
Properties
IUPAC Name |
5-fluoro-3-iodo-1-methylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FIN/c1-12-5-8(11)7-4-6(10)2-3-9(7)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQWMJSBQCJAMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350378-38-9 |
Source
|
Record name | 5-fluoro-3-iodo-1-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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